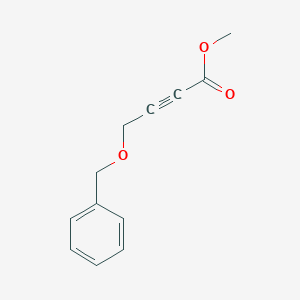

2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester

Description

Properties

IUPAC Name |

methyl 4-phenylmethoxybut-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-14-12(13)8-5-9-15-10-11-6-3-2-4-7-11/h2-4,6-7H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEISPTLHFVDDHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466877 | |

| Record name | 2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149125-61-1 | |

| Record name | 2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-(benzyloxy)-2-butynoate CAS 149125-61-1 properties

A Versatile Alkyne Scaffold for Heterocyclic & C-Nucleoside Synthesis

Executive Summary

Methyl 4-(benzyloxy)-2-butynoate (CAS 149125-61-1) is a specialized functionalized alkyne ester employed primarily as a high-value intermediate in organic synthesis and medicinal chemistry. Its structural duality—combining an electron-deficient alkyne (Michael acceptor/dipolarophile) with a benzyl-protected alcohol—makes it a linchpin in the construction of complex heterocyclic systems, particularly C-nucleosides , isoxazoles , and pyrazoles .

This guide outlines the physicochemical profile, validated synthetic routes, and critical reactivity patterns of this compound, tailored for researchers in drug discovery and process chemistry.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Compound Name: Methyl 4-(benzyloxy)-2-butynoate CAS Registry Number: 149125-61-1 Molecular Formula: C₁₂H₁₂O₃ Molecular Weight: 204.22 g/mol SMILES: COOC(=O)C#CCOCc1ccccc1

| Property | Value / Description | Note |

| Physical State | Viscous Colorless to Pale Yellow Oil | May crystallize upon prolonged storage at -20°C. |

| Boiling Point | ~140–150 °C at 0.5 mmHg (Predicted) | Based on the hydroxy-analog (bp 66°C/0.2mmHg).[1] |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH. | Sparingly soluble in water; hydrolyzes slowly. |

| Stability | Stable under inert atmosphere (Ar/N₂). | Avoid strong bases which may cause isomerization to allenes. |

| Reactivity Class | Highly electrophilic at the |

Synthetic Routes

The preparation of Methyl 4-(benzyloxy)-2-butynoate is typically achieved via a two-step sequence starting from propargyl alcohol. This route is preferred for its scalability and the avoidance of heavy metal catalysts.

Protocol: The "Propargyl Ether" Carboxylation Route

Step 1: Benzyl Protection

-

Reagents: Propargyl alcohol, Benzyl bromide (BnBr), NaH or KOH.

-

Solvent: THF or DMF (0°C to RT).

-

Mechanism: Williamson ether synthesis.

-

Outcome: Benzyl propargyl ether.

Step 2: Lithiation and Carboxylation

-

Reagents: n-Butyllithium (n-BuLi, 2.5M in hexanes), Methyl Chloroformate (ClCO₂Me).

-

Solvent: Anhydrous THF (-78°C).

-

Procedure:

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Critical Process Note: The use of methyl chloroformate is preferred over CO₂ gas for laboratory scale to ensure quantitative conversion to the ester without forming the free acid, which requires a subsequent esterification step.

Figure 1: Standard synthetic workflow for Methyl 4-(benzyloxy)-2-butynoate.

Reactivity Profile & Applications

The utility of CAS 149125-61-1 stems from its push-pull electronic structure. The ester group withdraws electron density, making the triple bond highly electrophilic (Michael acceptor), while the benzyl ether provides a robust protecting group that survives basic conditions but can be removed via hydrogenolysis.

A. 1,3-Dipolar Cycloaddition (The "Click" Scaffold)

This is the primary application in drug discovery. The electron-deficient alkyne reacts with dipoles (diazo compounds, azides, nitrile oxides) to form 5-membered heterocycles.

-

Target Class: C-Nucleosides (e.g., Pyrazofurin analogues), Isoxazoles.

-

Mechanism: The LUMO of the alkyne interacts with the HOMO of the dipole. The ester group directs regioselectivity, typically placing the nucleophilic end of the dipole at the

-carbon.

B. Michael Addition

Nucleophiles (amines, thiols, soft carbon nucleophiles) attack the

-

Utility: Synthesis of peptidomimetics and functionalized amino acids.

C. Hydrogenation[4]

-

Partial Reduction: Lindlar catalyst

cis-alkene (Z-isomer). -

Full Reduction: Pd/C + H₂

Saturated ester + Benzyl deprotection (simultaneous).

Figure 2: Divergent reactivity pathways utilized in medicinal chemistry.

Handling & Safety Protocols

-

Hazards: As an acetylenic ester, this compound is a skin and eye irritant and a potential sensitizer .[5]

-

Storage: Store at 2–8°C or -20°C for long-term stability. Ensure the container is flushed with Argon to prevent oxidation or moisture ingress.

-

Spill Cleanup: Absorb with inert material (vermiculite). Do not use basic cleaners as they may cause polymerization or hydrolysis.

References

-

Preparation of Acetylenic Esters: Organic Syntheses, Coll. Vol. 5, p. 762 (1973); Vol. 46, p. 50 (1966). (Methodology basis for methyl 4-hydroxy-2-butynoate derivatives). Link

-

Synthesis of C-Nucleosides: Elgemeie, G. H., et al. "Synthesis of the first novel pyrazole thioglycosides as deaza ribavirin analogues." ResearchGate.[6] (Describes use of methyl 4-benzyloxy-2-butynoate in cycloadditions). Link

-

Antiviral Heterocycle Synthesis: Faita, G., et al. "Synthesis and biological activity of potential antiviral compounds through 1,3-dipolar cycloadditions."[7][8] Arkivoc, 2022.[7] Link

- General Alkyne Reactivity: Trost, B. M. "The Alkyne Zipper Reaction and Related Chemistry." Science, 1991.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 3-CHLORO-2-HYDROXYPROPYL METHACRYLATE CAS#: 13159-52-9 [m.chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Strategic Utilization of Methyl 4-(Benzyloxy)but-2-ynoate in Medicinal Chemistry

Executive Summary: The "Linchpin" Alkyne

In the architecture of complex pharmaceutical intermediates, Methyl 4-(benzyloxy)but-2-ynoate (CAS: Derivative of 4011-56-1) serves as a high-value "linchpin" molecule. It is not merely a linear ester but a bifunctional electrophile combining a Michael acceptor (the conjugated alkyne) with a protected alcohol (the benzyl ether).

For drug development professionals, this molecule represents a strategic entry point into oxygenated heterocycles (furans, butenolides) and acyclic conjugated systems via transition metal catalysis. This guide deconstructs its structure, synthesis, and application in gold-catalyzed cycloisomerization.

Structural Forensics & Stereoelectronics

To manipulate this molecule effectively, one must understand its electronic "push-pull" dynamics.

Nomenclature & Identity[1]

-

IUPAC Name: Methyl 4-(benzyloxy)but-2-ynoate

-

Common Name: 2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester

-

Molecular Formula:

-

Molecular Weight: 204.22 g/mol

Reactivity Map

The molecule features three distinct reactive zones:

-

The Ester Terminus (C1): Hard electrophile, susceptible to 1,2-addition or hydrolysis.

-

The Alkyne Core (C2-C3): Soft electrophile, prime target for Michael addition (nucleophiles attack C3) and

-acid activation (Au, Pt). -

The Propargylic Ether (C4): A potential leaving group in specific rearrangement reactions (e.g., Nicholas reaction) or a stable protecting group.

Figure 1: Stereoelectronic connectivity of Methyl 4-(benzyloxy)but-2-ynoate. The conjugation between the alkyne and ester creates a potent electrophile at the C3 position.

Synthetic Pathways: The "Anionic Carboxylation" Route

While esterification of the parent acid is possible, the most robust and scalable method for drug discovery applications involves the lithiation of benzyl propargyl ether . This route avoids the handling of the unstable free alkynoic acid.

Protocol Design

The synthesis relies on the high acidity of the terminal alkyne proton (

Reaction Scheme:

Step-by-Step Methodology

Reagents:

-

Benzyl propargyl ether (Starting Material)

-

n-Butyllithium (2.5 M in hexanes)

-

Methyl Chloroformate (Freshly distilled recommended)

-

THF (Anhydrous)

Protocol:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solvation: Charge with Benzyl propargyl ether (20.0 mmol) and anhydrous THF (100 mL). Cool the solution to -78°C (Dry ice/acetone bath).

-

Deprotonation: Add n-BuLi (21.0 mmol, 1.05 eq) dropwise via syringe pump over 20 minutes.

-

Scientist's Note: Maintain internal temperature below -65°C to prevent decomposition of the THF or competitive benzylic lithiation.

-

-

Equilibration: Stir at -78°C for 45 minutes. The solution typically turns a pale yellow.

-

Acylation: Add Methyl Chloroformate (24.0 mmol, 1.2 eq) in one portion (or rapid dropwise).

-

Scientist's Note: A mild exotherm will occur.[1] Ensure efficient stirring.

-

-

Warm-up: Allow the reaction to warm to 0°C over 2 hours.

-

Quench: Quench with saturated

solution (50 mL). -

Workup: Extract with

(3x). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Figure 2: Process flow for the synthesis of Methyl 4-(benzyloxy)but-2-ynoate via lithiation/carboxylation.

Application: Gold-Catalyzed Cycloisomerization[3][4]

The primary utility of this molecule in modern drug discovery is its conversion into 3-substituted furans or butenolides using Gold(I) or Gold(III) catalysis. This transformation is highly atom-economical.

Mechanism: The -Alkyne Activation

When treated with a catalyst like

In the presence of external nucleophiles (like alcohols or water), the molecule undergoes hydration/cyclization to form furan-2(5H)-ones (butenolides), which are core scaffolds in lactone-based natural products.

Pathway Logic

-

Coordination:

coordinates to the alkyne triple bond. -

Nucleophilic Attack: The carbonyl oxygen (5-endo-dig) or external nucleophile attacks the activated alkyne.

-

Protodeauration: The gold catalyst is regenerated, releasing the heterocycle.

Figure 3: General pathway for Gold-catalyzed transformation of gamma-alkoxy-alkynoates.

Analytical Profile

Validating the structure requires careful analysis of the NMR splitting patterns, particularly the propargylic position which shifts significantly due to the electron-withdrawing alkyne and oxygen.

Table 1: Predicted

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 7.30 - 7.45 | Multiplet | 5H | Phenyl ring protons |

| Benzylic | 4.62 | Singlet | 2H | |

| Propargylic | 4.35 | Singlet | 2H | |

| Ester | 3.78 | Singlet | 3H |

Note: The propargylic singlet at 4.35 ppm is the diagnostic signal. If the reaction fails (no carboxylation), this signal will appear upfield around 4.1-4.2 ppm (terminal alkyne).

Safety & Handling (E-E-A-T)

Warning:

-

Containment: All weighing and transfers must occur within a certified chemical fume hood.

-

PPE: Double nitrile gloves and lab coat are mandatory.

-

In Case of Contact: Wash immediately with polyethyleneglycol (PEG-400) followed by water. Do not use ethanol, as it may increase skin absorption.

References

-

Earl, R. A.; Townsend, L. B. (1981). Methyl 4-Hydroxy-2-butynoate.[1] Organic Syntheses, 60, 81.

- Foundational protocol for the hydroxy-analog, establishing the safety and handling of butyno

-

Dudnik, A. S.; Gevorgyan, V. (2010). Metal-Catalyzed Cycloisomerization of Alkynyl Ketones and Esters. Angewandte Chemie International Edition, 49(12), 2096-2098.

- Authoritative review on the cyclization of conjugated alkyno

-

Shu, C.; Liu, X.-Y.; Liang, Y.-M. (2015). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones. Organic Letters, 17(20), 5132–5135.

- Demonstrates the specific reactivity of 4-substituted-2-alkynoates in gold c

-

Trost, B. M.; Breder, A. (2011). Atom Economy in Synthesis: Ruthenium-Catalyzed Formation of Pyridines. Organic Letters, 13(15), 3984–3987.

- Highlights the use of alkynoates as building blocks for heterocycles.

Sources

An In-Depth Technical Guide to Methyl 4-benzyloxybut-2-ynoate

Abstract

Methyl 4-benzyloxybut-2-ynoate is a multifunctional organic compound featuring a methyl ester, an internal alkyne, and a benzyl ether. While not extensively documented in publicly available chemical literature, its structure suggests significant potential as a versatile building block in organic synthesis and medicinal chemistry. The acetylenic ester moiety serves as a potent electrophile for various nucleophilic and cycloaddition reactions, while the benzyloxy group provides a stable and readily cleavable protecting group for a primary alcohol. This guide presents a comprehensive analysis of Methyl 4-benzyloxybut-2-ynoate, including its deduced molecular characteristics, a proposed synthetic pathway with mechanistic insights, and an exploration of its potential reactivity and applications in the context of modern drug discovery and development. By examining the chemistry of its constituent functional groups, we aim to provide a foundational understanding for researchers interested in leveraging this and similar scaffolds for the synthesis of complex molecular architectures.

Molecular Profile and Physicochemical Properties

Based on its systematic name, the structure of Methyl 4-benzyloxybut-2-ynoate can be confidently determined. From this structure, we can deduce its core molecular properties.

Molecular Formula: C₁₂H₁₂O₃

Molecular Weight: 204.22 g/mol

The molecule's architecture combines a rigid alkyne linker with the conformational flexibility of the benzyloxy group, creating a unique scaffold for synthetic elaboration.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₂H₁₂O₃ | (Calculated) |

| Molecular Weight | 204.22 g/mol | (Calculated) |

| XLogP3 | 2.1 | (Predicted) |

| Hydrogen Bond Donors | 0 | (Predicted) |

| Hydrogen Bond Acceptors | 3 | (Predicted) |

| Rotatable Bond Count | 4 | (Predicted) |

| Polar Surface Area | 44.8 Ų | (Predicted) |

Note: The physicochemical properties listed are computationally predicted and have not been experimentally verified due to the limited literature on this specific compound.

Proposed Synthesis and Mechanistic Rationale

A logical and efficient synthetic route to Methyl 4-benzyloxybut-2-ynoate can be envisioned in two primary stages, starting from commercially available propargyl alcohol. This approach leverages well-established, high-yielding transformations in organic chemistry.

Step 1: Williamson Ether Synthesis of 3-Benzyloxy-1-propyne

The initial step involves the protection of the hydroxyl group of propargyl alcohol as a benzyl ether. The Williamson ether synthesis is the classic and most direct method for this transformation.

Reaction: Propargyl alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a benzyl halide, typically benzyl bromide, via an Sɴ2 reaction to yield the desired propargyl benzyl ether.

Causality of Experimental Choices:

-

Base: Sodium hydride is often chosen because it is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion. The only byproduct is hydrogen gas, which is easily removed.

-

Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal as they solvate the cation of the base but do not interfere with the nucleophilic alkoxide.

-

Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic deprotonation and then warmed to room temperature to ensure the Sɴ2 reaction proceeds to completion.

Step 2: Carbomethoxylation of 3-Benzyloxy-1-propyne

The second stage involves the addition of the methyl ester group to the terminal alkyne. This is achieved by deprotonating the terminal alkyne to form an acetylide, which then acts as a nucleophile.

Reaction: The terminal proton of 3-benzyloxy-1-propyne is acidic (pKa ≈ 25) and can be removed by a very strong base, such as n-butyllithium (n-BuLi). The resulting lithium acetylide is then quenched with an electrophilic source of the carbomethoxy group, like methyl chloroformate or methyl cyanoformate.

Causality of Experimental Choices:

-

Base: n-Butyllithium is a standard choice for generating acetylides due to its high basicity and commercial availability.

-

Electrophile: Methyl chloroformate is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with the acetylide.

-

Temperature: The reaction is performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as the reaction of n-BuLi with the ester product.

The overall synthetic workflow is depicted below.

Caption: Proposed two-step synthesis of Methyl 4-benzyloxybut-2-ynoate.

Reactivity and Synthetic Utility

The synthetic value of Methyl 4-benzyloxybut-2-ynoate lies in the distinct reactivity of its functional groups.

The Acetylenic Ester Moiety

Electron-deficient acetylenic esters are highly versatile intermediates in organic synthesis.[1] The electron-withdrawing nature of the ester group polarizes the triple bond, making it an excellent electrophile.

-

Michael Additions: The β-carbon of the alkyne is highly susceptible to conjugate addition by a wide range of nucleophiles, including amines, thiols, and carbanions. This provides a powerful method for carbon-carbon and carbon-heteroatom bond formation.

-

Cycloaddition Reactions: As potent dienophiles and dipolarophiles, acetylenic esters readily participate in [4+2] Diels-Alder reactions and [3+2] cycloadditions, such as the Huisgen 1,3-dipolar cycloaddition with azides.[1] These reactions are fundamental for the construction of carbo- and heterocyclic ring systems.

Caption: Key reaction pathways for Methyl 4-benzyloxybut-2-ynoate.

The Benzyl Ether Protecting Group

The benzyloxy group is a robust protecting group for alcohols, stable to a wide range of acidic, basic, and organometallic conditions. Its primary advantage is its facile removal under neutral conditions via catalytic hydrogenation (e.g., H₂ over Palladium on carbon), which cleaves the benzyl C-O bond to regenerate the primary alcohol and toluene as a byproduct. This orthogonality makes it highly valuable in multi-step synthesis.

Applications in Research and Drug Development

While specific applications for this molecule are not documented, its structure is emblematic of scaffolds used in modern medicinal chemistry.

-

Fragment-Based Drug Discovery (FBDD): The compound's molecular weight and structural features make it an ideal candidate for a fragment library. The rigid alkyne linker can orient the aromatic ring and the ester group in defined vectors for probing protein binding pockets.

-

Bioorthogonal Chemistry: The propargyl group is a key functional handle for "click chemistry."[2] After deprotection of the benzyl ether to reveal the corresponding alcohol, the molecule could be further functionalized. Alternatively, the alkyne itself can react with azides in a highly specific and efficient manner, allowing for the conjugation of this molecule to biomolecules or surfaces.

-

Intermediate for Bioactive Molecules: Propargyl derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3] The combination of the alkyne and protected alcohol allows for sequential, selective functionalization to build complex molecular architectures found in many bioactive natural products and synthetic drugs.

Adapted Experimental Protocol: Synthesis of Methyl 4-benzyloxybut-2-ynoate

Disclaimer: This protocol is a representative, adapted procedure based on established methods for similar transformations and has not been optimized for this specific substrate. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 3-Benzyloxy-1-propyne

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF (100 mL) and sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of propargyl alcohol (5.6 g, 100 mmol) in anhydrous THF (20 mL) dropwise over 30 minutes.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Re-cool the mixture to 0 °C and add benzyl bromide (17.1 g, 100 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 3-benzyloxy-1-propyne.

Step 2: Synthesis of Methyl 4-benzyloxybut-2-ynoate

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 3-benzyloxy-1-propyne (14.6 g, 100 mmol) in anhydrous THF (150 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting acetylide solution at -78 °C for 1 hour.

-

Add methyl chloroformate (9.45 g, 100 mmol) dropwise to the solution, again maintaining the temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford Methyl 4-benzyloxybut-2-ynoate.

Safety and Handling

-

General: As a novel research chemical, Methyl 4-benzyloxybut-2-ynoate should be handled with caution. Specific toxicological data is not available.

-

Reagents: The proposed synthesis involves highly reactive and hazardous reagents. Sodium hydride is flammable and reacts violently with water. n-Butyllithium is pyrophoric. Propargyl alcohol and benzyl bromide are toxic and lachrymatory. Methyl chloroformate is toxic and corrosive.

-

Precautions: Always use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.

Conclusion

Methyl 4-benzyloxybut-2-ynoate represents a synthetically valuable, albeit under-explored, chemical entity. Its structure embodies a strategic combination of a reactive acetylenic ester and a versatile benzyl ether protecting group. This guide has outlined its fundamental molecular properties, a robust synthetic strategy, and its potential applications derived from the well-established chemistry of its functional groups. For researchers in organic synthesis and drug development, this compound serves as a promising and adaptable building block for the creation of novel and complex molecules with potential biological activity. Further investigation into its reactivity and synthetic applications is warranted and encouraged.

References

-

Organic Syntheses Procedure, Coll. Vol. 6, p.731 (1988); Vol. 58, p.158 (1978). [Link]

-

Iwane, D., et al. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 26(21), 6436. [Link]

-

Li, J., & Zhang, W. (2012). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o1562. [Link]

-

Rawsource (2024). Propargyl alcohol uses - Synthesis, and Safety. [Link]

-

Tenger Chemical (2024). propargyl alcohol uses. [Link]

-

Weiss, K. E., et al. (2014). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters, 16(16), 4336–4339. [Link]

Sources

Synonyms for Methyl 4-(phenylmethoxy)-2-butynoate

An In-depth Technical Guide to Methyl 4-(phenylmethoxy)-2-butynoate: A Versatile Building Block in Medicinal Chemistry

Abstract

Methyl 4-(phenylmethoxy)-2-butynoate is a specialized chemical intermediate whose strategic combination of functional groups—an activated alkyne, an ester, and a benzyl ether—makes it a highly valuable building block in modern organic synthesis. While not a household name, this reagent serves a critical role in the construction of complex heterocyclic scaffolds, particularly in the field of drug discovery for antiviral and anticancer agents. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed synthesis protocol with mechanistic rationale, methods for its characterization, and a review of its applications, with a focus on its utility for researchers, chemists, and drug development professionals.

Chemical Identity and Nomenclature

The precise identification of a chemical reagent is paramount for reproducibility and safety. Methyl 4-(phenylmethoxy)-2-butynoate is known by several names, a direct result of different chemical naming conventions (IUPAC vs. common names).

-

Primary IUPAC Name: Methyl 4-(phenylmethoxy)-2-butynoate

-

Common Synonym: Methyl 4-(benzyloxy)-2-butynoate[1]

The terms "phenylmethoxy" and "benzyloxy" are synonymous. "Benzyloxy" is the more common term used in laboratory and commercial settings, while "phenylmethoxy" is the more systematic IUPAC designation. Understanding this interchangeability is crucial when searching chemical databases and literature.

Physicochemical Properties

As a specialized research chemical, extensive experimental data on the physical properties of Methyl 4-(phenylmethoxy)-2-butynoate is not widely published. The table below summarizes its key identifiers. Researchers should handle this compound with the care afforded to novel or uncharacterized substances, using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Property | Value | Source |

| CAS Number | 149125-61-1 | [2][3][4] |

| Molecular Formula | C₁₂H₁₂O₃ | [3][4] |

| Molecular Weight | 204.22 g/mol | (Calculated) |

| Appearance | Not widely reported; likely a colorless to pale yellow oil or low-melting solid. | (Inferred) |

Synthesis and Purification: A Validated Workflow

The synthesis of Methyl 4-(phenylmethoxy)-2-butynoate is most logically achieved via a two-stage process starting from propargyl alcohol. This pathway involves the initial formation of a key hydroxy ester intermediate, followed by the protection of the alcohol as a benzyl ether. This approach provides a reliable and scalable method for laboratory preparations.

Stage 1: Synthesis of Methyl 4-hydroxy-2-butynoate

The precursor, Methyl 4-hydroxy-2-butynoate, can be effectively synthesized from propargyl alcohol. A robust procedure, adapted from established methods, involves the protection of the alcohol, followed by carboxylation and esterification. An alternative, more direct laboratory method involves the direct carboxylation of the lithium salt of propargyl alcohol followed by esterification.

Stage 2: Benzylation to Yield Methyl 4-(phenylmethoxy)-2-butynoate

This step employs a standard Williamson ether synthesis, a cornerstone of organic chemistry. The hydroxyl group of the precursor is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide.

Detailed Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C using an ice-water bath.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the stirred THF. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. The use of an ice bath is critical to control the exothermic reaction and the evolution of hydrogen gas.

-

Substrate Addition: Slowly add a solution of Methyl 4-hydroxy-2-butynoate (1.0 equivalent) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes.

-

Benzylation: Add benzyl bromide (BnBr, 1.1 equivalents) dropwise to the reaction mixture. Causality: Benzyl bromide is an excellent electrophile for this Sₙ2 reaction due to the stability of the incipient benzylic carbocation-like transition state. A slight excess ensures complete consumption of the alkoxide.

-

Reaction: After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by Thin-Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by cooling it back to 0 °C and slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Causality: This step safely neutralizes any unreacted NaH and protonates the resulting alkoxide intermediates.

-

Work-up & Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine. Causality: The washing steps remove inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield Methyl 4-(phenylmethoxy)-2-butynoate as a pure product.

Caption: Workflow for the synthesis of Methyl 4-(phenylmethoxy)-2-butynoate.

Spectroscopic Characterization: A Self-Validating System

Confirmation of the product's identity and purity is essential. The following spectroscopic signatures serve as a validation system for the successful synthesis.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the benzyl group (a multiplet around 7.3 ppm for the 5 aromatic protons and a singlet around 4.7 ppm for the benzylic -CH₂- protons), the other methylene group (-CH₂-O-) as a singlet around 4.2 ppm, and the methyl ester (-OCH₃) as a singlet around 3.7 ppm. Crucially, the broad singlet corresponding to the hydroxyl proton (-OH) from the starting material should be absent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all 12 carbon atoms, including the two alkyne carbons (typically between 70-90 ppm), the ester carbonyl carbon (~155 ppm), and the aromatic carbons of the benzyl group (~127-137 ppm).

-

IR (Infrared) Spectroscopy: The most telling feature is the disappearance of the broad O-H stretching band (around 3400 cm⁻¹) from the precursor. The spectrum of the product will be dominated by a sharp alkyne C≡C stretch (~2240 cm⁻¹) and a strong ester C=O stretch (~1715 cm⁻¹).

Applications in Drug Discovery and Organic Synthesis

Methyl 4-(phenylmethoxy)-2-butynoate is not an active pharmaceutical ingredient itself, but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

Core Application: 1,3-Dipolar Cycloaddition Reactions

The electron-deficient alkyne in this molecule makes it an excellent dipolarophile for [3+2] cycloaddition reactions. This has been expertly demonstrated in the synthesis of novel pyrazole nucleoside analogues, which are investigated for potential antiviral properties.[5][6]

In a key example, Methyl 4-(phenylmethoxy)-2-butynoate reacts with a diazo compound to regioselectively form a highly functionalized pyrazole ring.[5][6] This reaction is a powerful method for rapidly constructing complex five-membered heterocycles, which are privileged structures in medicinal chemistry.

Caption: Use in 1,3-dipolar cycloaddition for drug discovery.

Versatility as a Synthetic Intermediate

Beyond cycloadditions, the molecule offers multiple handles for further chemical modification:

-

The Alkyne: Can participate in metal-catalyzed reactions like Sonogashira coupling or "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition), allowing for the attachment of other complex fragments.

-

The Benzyl Ether: A robust protecting group that can be selectively removed under hydrogenolysis conditions (H₂, Pd/C). This unmasks a primary alcohol, allowing for late-stage functionalization of the molecule.

-

The Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for diversification.

This multi-functionality allows chemists to design complex synthetic routes where each part of the molecule can be addressed in a planned sequence, making it a powerful tool in the synthesis of novel chemical entities.

Safety and Handling

No specific toxicology data is widely available for this compound. Therefore, standard prudent laboratory practices are required:

-

Engineering Controls: Use only in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and ANSI-approved safety glasses or goggles.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

-

ResearchGate. Synthesis of the first novel pyrazole thioglycosides as deaza ribavirin analogues. Available at: [Link]

-

ResearchGate. Synthesis and biological activity of potential antiviral compounds through 1,3- dipolar cycloadditions. Part 2. Available at: [Link]

-

Fisher Scientific. 4-(Benzyloxy)-2-butynoic Acid Methyl Ester, TRC 5 g. Available at: [Link]

-

ResearchGate. Daryl SAUER | Ph.D. | Marquette University, Milwaukee | Department of Chemistry | Research profile. Available at: [Link]

-

Fisher Scientific. 4-(Benzyloxy)-2-butynoic Acid Methyl Ester, TRC 1 g. Available at: [Link]

Sources

- 1. 02-258800 4-苄氧基-2-丁酸甲酯100mg 149125-61-1 - CAS:149125-61-1 - 上海洽姆分析技术有限公司 [charm-lab.com]

- 2. Buy Online CAS Number 149125-61-1 - TRC - 4-(Benzyloxy)-2-butynoic Acid Methyl Ester | LGC Standards [lgcstandards.com]

- 3. 4-(Benzyloxy)-2-butynoic Acid Methyl Ester, TRC 5 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]

- 4. 4-(Benzyloxy)-2-butynoic Acid Methyl Ester, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.se]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Difference between methyl 4-hydroxy-2-butynoate and benzyl ether derivative

Strategic Divergence in Alkynoate Scaffolds

Executive Summary

This guide analyzes the functional and strategic differences between Methyl 4-hydroxy-2-butynoate (MHB) and its Benzyl Ether derivative (MHB-Bn) . While structurally similar, these two molecules serve diametrically opposed roles in synthetic organic chemistry and drug development.

-

MHB (Free Hydroxyl): Acts as a heterocycle precursor . The free hydroxyl group at the

-position is primed for intramolecular cyclization, making it an essential scaffold for synthesizing butenolides (furanones) and isoxazoles. -

MHB-Bn (Benzyl Ether): Acts as a linear building block . The benzyl protection shuts down intramolecular cyclization, directing reactivity exclusively toward the alkyne (via reduction or cycloaddition) or the ester (via nucleophilic substitution), enabling chain extension without self-immolation.

Part 1: Structural & Physicochemical Analysis[1]

The transition from a free primary alcohol to a benzyl ether fundamentally alters the physicochemical profile, impacting solubility, hydrogen bonding capacity, and metabolic stability.

Table 1: Physicochemical Comparison

| Feature | Methyl 4-hydroxy-2-butynoate (MHB) | Methyl 4-(benzyloxy)-2-butynoate (MHB-Bn) |

| Formula | ||

| MW | 114.10 g/mol | 204.22 g/mol |

| H-Bond Donor | Yes (Primary -OH) | No |

| LogP (Est.) | ~ -0.3 (Hydrophilic) | ~ 2.5 (Lipophilic) |

| Boiling Point | 66–69°C (0.2 mmHg) | >120°C (High vacuum required) |

| Key Reactivity | Intramolecular Cyclization (5-exo-dig) | Intermolecular Coupling / Reduction |

| Safety | Potent Vesicant (Skin blistering agent) | Irritant |

Graphviz Diagram 1: Structural Divergence & Property Switch

Figure 1: Divergence in physicochemical properties and primary reactivity modes upon benzyl protection.

Part 2: Synthetic Pathways

1. Synthesis of Methyl 4-hydroxy-2-butynoate (MHB)

Direct esterification of 4-hydroxy-2-butynoic acid is common, but the most efficient and mild "expert" route avoids autoclave conditions by using a THP-protected Grignard intermediate.

-

Step A: Protection of propargyl alcohol with DHP (dihydropyran).

-

Step B: Grignard formation (

) followed by carboxylation with methyl chloroformate. -

Step C: Acidic deprotection (MeOH/H2SO4) yields MHB.

2. Synthesis of Benzyl Ether Derivative (MHB-Bn)

Critical Consideration: The methyl ester is sensitive to hydrolysis, and the internal alkyne is susceptible to base-promoted isomerization. Standard Williamson ether synthesis using Sodium Hydride (NaH) is risky due to potential ester cleavage or transesterification.

Recommended Protocol: Silver(I) Oxide Mediated Alkylation .[1] This method proceeds under neutral/mildly basic conditions, preserving the ester and the alkyne geometry.

Part 3: Reactivity Profiles & Causality

The core difference lies in the availability of the oxygen lone pair at the

A. MHB: The Cyclization Warhead

In the presence of Lewis acids (e.g.,

-

Mechanism: 5-endo-dig or 5-exo-dig cyclization.

-

Outcome: Formation of Furanones (Butenolides) .

-

Application: Synthesis of flavorants (e.g., Furaneol derivatives) or antibiotic scaffolds (e.g., tetronic acids).

B. MHB-Bn: The Protected Scaffold

The bulky benzyl group sterically hinders the oxygen and removes the acidic proton.

-

Mechanism: The alkyne acts as a discrete functional group.

-

Outcome: Allows for Diels-Alder reactions (acting as a dienophile) or transition metal-catalyzed cross-couplings without catalyst poisoning by the free -OH.

-

Application: Chain extension in polyketide synthesis.

Graphviz Diagram 2: Reaction Workflow

Figure 2: Divergent synthetic utility: MHB yields heterocycles (Left), while MHB-Bn enables linear chain extension (Right).

Part 4: Experimental Protocols

Protocol 1: Silver-Mediated Benzylation of MHB

This protocol is selected for its high chemoselectivity, avoiding ester hydrolysis.

-

Reagents: MHB (1.0 equiv), Benzyl Bromide (1.2 equiv), Silver(I) Oxide (

, 1.5 equiv). -

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.

-

Procedure:

-

Dissolve MHB in DCM under an inert atmosphere (

). -

Add

in one portion (Note: Protect from light). -

Add Benzyl Bromide dropwise.

-

Stir at room temperature for 12–24 hours. Monitor by TLC (MHB is polar; Product is non-polar).

-

Filtration: Filter through a celite pad to remove silver salts (rinse with DCM).

-

Purification: Concentrate in vacuo and purify via silica gel chromatography (Hexanes/EtOAc).

-

-

Validation: disappearance of broad -OH stretch (~3400

) in IR; appearance of aromatic protons (7.3–7.4 ppm) in

Protocol 2: Electrophilic Cyclization of MHB to Furanone

Demonstrates the unique reactivity of the free hydroxyl group.

-

Reagents: MHB (1.0 equiv), Iodine Monochloride (ICl, 1.2 equiv).

-

Solvent: Dichloromethane (

). -

Procedure:

-

Cool a solution of MHB in

to 0°C. -

Add ICl dropwise (Solution turns dark red/brown).

-

Stir at 0°C for 1 hour, then warm to Room Temp for 2 hours.

-

Quench: Wash with saturated aqueous

(sodium thiosulfate) to remove excess iodine (color changes from red to yellow/clear). -

Isolation: Extract with DCM, dry over

, and concentrate.

-

-

Result: Formation of 4-iodo-furan-2(5H)-one derivative. The iodine incorporates at the C4 position, and the oxygen closes the ring at C1 (carbonyl).

Part 5: Strategic Selection in Drug Design

| Design Goal | Select MHB | Select MHB-Bn |

| Target Scaffold | Lactones, Furanones, Tetronic Acids | Polyketides, Acyclic Linkers |

| Metabolic Stability | Low (Esterase sensitive, reactive Michael acceptor) | Moderate (Ether is robust, Ester still sensitive) |

| Late-Stage Functionalization | Use for installing heterocycles at the end of a synthesis. | Use as a masked alcohol early in synthesis; deprotect ( |

References

-

Synthesis of Methyl 4-hydroxy-2-butynoate

-

Silver Oxide Mediated Etherification

- Journal of Organic Chemistry, "Silver Oxide-Mediated Alkylation of Alcohols". This method is preferred for base-sensitive esters.

-

Cyclization to Furanones

- Zhu, et al. "Synthesis of 3,4-Dihalogenated Furan-2-(5H)-ones by Electrophilic Cyclization of 4-Hydroxy-2-alkynoates". Chemistry – A European Journal, 2012.

-

Safety Data (Vesicant Warning)

- PubChem Compound Summary for Methyl 4-hydroxy-2-butyno

Sources

Methodological & Application

Synthesis of Methyl 4-(benzyloxy)-2-butynoate from methyl 4-hydroxy-2-butynoate

Executive Summary

This guide details the synthesis of Methyl 4-(benzyloxy)-2-butynoate from methyl 4-hydroxy-2-butynoate . This transformation represents a critical challenge in medicinal chemistry: protecting a primary alcohol in the presence of a base-sensitive

While traditional Williamson ether synthesis (NaH/BnBr) is common, it poses significant risks of ester hydrolysis, transesterification, or Michael-type additions to the electron-deficient alkyne. Therefore, this protocol prioritizes a Lewis Acid-Catalyzed Imidate Strategy using Benzyl 2,2,2-trichloroacetimidate (BTCAI) as the primary high-yield, high-purity method. The traditional base-mediated route is provided as a secondary alternative for cost-sensitive, non-GMP applications.

Retrosynthetic Analysis & Strategy

The target molecule contains three distinct reactive functionalities:

-

Methyl Ester: Susceptible to hydrolysis (acid/base) and nucleophilic attack.

-

Internal Alkyne: Susceptible to isomerization or nucleophilic addition (

-carbon). -

Primary Alcohol: The nucleophile for the reaction.

Strategic Disconnection

The C-O bond formation is the primary disconnection. To ensure chemoselectivity, the reaction conditions must activate the benzyl donor without activating the alkyne toward nucleophilic attack.

Figure 1: Retrosynthetic disconnection highlighting the ether linkage.

Method A: Acid-Catalyzed Imidate Benzylation (Recommended)

Best for: High-value intermediates, base-sensitive substrates, and scale-up where purity is paramount.

Principle

This method utilizes Benzyl 2,2,2-trichloroacetimidate (BTCAI) under mild acidic catalysis (TMSOTf or TfOH). The reaction proceeds via an

Materials & Reagents

| Reagent | Equiv. | Role | CAS |

| Methyl 4-hydroxy-2-butynoate | 1.0 | Substrate | [Reference 1] |

| Benzyl 2,2,2-trichloroacetimidate | 2.0 | Benzyl Donor | 81927-55-1 |

| TMSOTf (Trimethylsilyl triflate) | 0.05 - 0.1 | Catalyst | 27607-77-8 |

| Dichloromethane (DCM) | Solvent | Anhydrous | 75-09-2 |

| Cyclohexane | Solvent | Co-solvent (Opt) | 110-82-7 |

Detailed Protocol

Step 1: Preparation

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Charge the flask with Methyl 4-hydroxy-2-butynoate (1.0 equiv).

-

Dissolve in anhydrous DCM (0.2 M concentration).

-

Add Benzyl 2,2,2-trichloroacetimidate (2.0 equiv). Note: Excess imidate drives the reaction to completion as the trichloroacetamide byproduct precipitates.

Step 2: Catalysis

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add TMSOTf (0.05 equiv) dropwise via syringe.

-

Critical: If the reaction does not initiate (monitor by TLC), add another 0.05 equiv.

-

-

Allow the mixture to warm to room temperature (RT) naturally and stir for 2–4 hours.

-

Observation: A white precipitate (trichloroacetamide) will form.

-

Step 3: Workup & Purification

-

Quench: Add saturated aqueous

solution to neutralize the acid. -

Filter: Filter the mixture through a Celite pad to remove the bulk of the trichloroacetamide precipitate. Rinse with DCM.

-

Extraction: Separate phases. Extract the aqueous layer with DCM (

). -

Drying: Combine organic layers, dry over

, filter, and concentrate in vacuo. -

Chromatography: Purify via flash column chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate (Gradient 95:5 to 80:20).

-

Target: The product is less polar than the starting alcohol.

-

Figure 2: Workflow for Acid-Catalyzed Benzylation using BTCAI.

Method B: Williamson Ether Synthesis (Traditional)

Best for: Initial screening or when imidate reagents are unavailable. Risk: Moderate risk of ester hydrolysis. Requires strict temperature control.

Materials & Reagents[1][2]

-

Methyl 4-hydroxy-2-butynoate (1.0 equiv)

-

Sodium Hydride (NaH, 60% in oil) (1.1 equiv)

-

Benzyl Bromide (BnBr) (1.2 equiv)

-

TBAI (Tetrabutylammonium iodide) (0.1 equiv - optional catalyst)

-

THF (Anhydrous) - Preferred over DMF to facilitate workup.

Detailed Protocol

-

Setup: Flame-dry flask under

. -

Deprotonation: Suspend NaH (1.1 equiv) in anhydrous THF at -10°C (Salt/Ice bath).

-

Addition: Dissolve the substrate in THF and add dropwise to the NaH suspension.

-

Caution:

gas evolution. Control rate to prevent temperature spike. -

Wait: Stir for 15-30 mins at -10°C to ensure alkoxide formation without degrading the ester.

-

-

Alkylation: Add Benzyl Bromide (1.2 equiv) and TBAI (cat.) dropwise.

-

Reaction: Stir at 0°C for 2 hours. Do not heat to reflux. Monitor closely by TLC.

-

Quench: Carefully add saturated

at 0°C. -

Workup: Extract with

, wash with water and brine, dry (

Characterization & Data Validation

The product should be a colorless to pale yellow oil.

Expected NMR Data

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1H | 7.30 - 7.40 | Multiplet | 5H | Aromatic (Ph) |

| 1H | 4.60 | Singlet | 2H | Ph-CH 2-O |

| 1H | 4.30 | Singlet | 2H | O-CH 2-C |

| 1H | 3.78 | Singlet | 3H | COOCH 3 |

| 13C | 154.0 | - | - | C =O (Ester) |

| 13C | 137.0 | - | - | Aromatic ipso |

| 13C | 128.0 - 129.0 | - | - | Aromatic CH |

| 13C | 85.0 | - | - | C |

| 13C | 76.0 | - | - | C |

| 13C | 72.0 | - | - | Ph-C H2 |

| 13C | 57.5 | - | - | Propargylic C H2 |

| 13C | 52.5 | - | - | OC H3 |

IR Spectroscopy

-

Ester C=O: Strong band at ~1720

. -

Alkyne C

C: Weak/Medium band at ~2240 -

Absence of OH: Disappearance of broad band at 3400

.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Inactive Catalyst or Wet Solvent | Use fresh TMSOTf. Ensure DCM is distilled/dried. |

| Ester Hydrolysis (Method B) | Temperature too high or Wet Solvent | Keep reaction |

| Alkyne Isomerization | Base concentration too high | Switch to Method A (Acidic conditions). |

| Incomplete Reaction | Steric hindrance (unlikely here) | Add 0.5 equiv more reagent. Stir longer. |

Safety & Handling

-

Acetylenic Esters: Can be vesicants (blistering agents) and sensitizers. Handle strictly in a fume hood with gloves.[1]

-

Sodium Hydride: Flammable solid. Reacts violently with water.

-

Benzyl Bromide: Potent lachrymator.[2] Keep capped and use in hood.

-

TMSOTf: Corrosive and moisture sensitive.

References

-

Preparation of Starting Material

-

Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

-

Earl, R. A.; Townsend, L. B. "Methyl 4-hydroxy-2-butynoate."[1] Organic Syntheses, 1981 , 60, 81.

-

-

Imidate Benzylation Method (BTCAI)

-

Eckenberg, P.; Groth, U.; Huhn, T.; Richter, N.; Schmeck, C. "A Useful Application of Benzyl Trichloroacetimidate for the Benzylation of Alcohols." Tetrahedron, 1993 , 49(8), 1619-1624.

-

Rai, B.; Valdez, C. A. "Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids." Scientific Reports, 2022 , 12, 21356.

-

-

Williamson Ether Synthesis Context

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

Harnessing the Power of 1,3-Dipolar Cycloaddition: A Guide to Using Methyl 4-(benzyloxy)-2-butynoate as a Versatile Dipolarophile

An Application Note and Protocol for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,3-dipolar cycloaddition stands as a cornerstone of modern heterocyclic chemistry, enabling the efficient construction of five-membered ring systems that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This guide provides an in-depth exploration of methyl 4-(benzyloxy)-2-butynoate, a highly versatile and functionalized dipolarophile. We will delve into the mechanistic principles governing its reactivity, provide validated, step-by-step protocols for its application with various 1,3-dipoles, and discuss the significance of the resulting heterocyclic scaffolds in drug discovery and development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel molecular entities.

Introduction: The Strategic Value of 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful pericyclic reaction that involves the combination of a 1,3-dipole and a dipolarophile to form a five-membered heterocycle.[1][2] This reaction proceeds through a concerted mechanism involving a six-electron transition state, making it a highly efficient and often stereospecific method for ring formation.[2][3]

The versatility of this reaction stems from the wide array of accessible 1,3-dipoles (such as azides, nitrile oxides, and sydnones) and dipolarophiles (typically alkenes or alkynes).[1] The choice of reaction partners allows for the synthesis of a diverse range of heterocycles, including triazoles, isoxazoles, and pyrazoles, which are privileged scaffolds in medicinal chemistry.[4][5][6]

The Dipolarophile: Methyl 4-(benzyloxy)-2-butynoate

This guide focuses on a particularly useful, electronically-activated alkyne: Methyl 4-(benzyloxy)-2-butynoate . Its utility arises from two key structural features:

-

Electronic Activation: The methyl ester group acts as an electron-withdrawing group (EWG), which lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO). This makes it highly susceptible to reaction with nucleophilic, HOMO-controlled 1,3-dipoles (Type I dipoles like azides).[1][2] This activation often allows reactions to proceed under milder conditions compared to unactivated alkynes.[7]

-

Embedded Functionality: The benzyloxy-methyl group provides a versatile synthetic handle. The benzyl group can be readily removed via hydrogenolysis to reveal a primary alcohol, which can be used for subsequent derivatization, conjugation to biomolecules, or modulation of physicochemical properties.

Synthesis of Methyl 4-(benzyloxy)-2-butynoate

The title compound is not commonly available commercially but can be synthesized in a straightforward two-step sequence from commercially available propargyl alcohol.

-

Step 1: Benzylation of Propargyl Alcohol: Protection of the hydroxyl group of propargyl alcohol as a benzyl ether.

-

Step 2: Carboxylation and Esterification: This can be achieved by deprotonating the terminal alkyne with a strong base (e.g., n-BuLi or a Grignard reagent) followed by quenching with methyl chloroformate or by carboxylation with CO2 followed by esterification. A reliable method adapted from a similar synthesis involves the Grignard reagent of a protected propargyl alcohol followed by reaction with methyl chloroformate.[8]

Reaction with Azides: The Gateway to 1,2,3-Triazoles

The cycloaddition of azides and alkynes to form 1,2,3-triazoles is arguably the most famous example of a 1,3-dipolar cycloaddition, forming the basis of "Click Chemistry".[9] The resulting triazole core is exceptionally stable and serves as a key pharmacophore and a robust linking unit in bioconjugation.[10][11]

Mechanistic Considerations: Thermal vs. Copper-Catalyzed (CuAAC)

-

Thermal Huisgen Cycloaddition: The original reaction requires elevated temperatures and, with unsymmetrical alkynes like ours, often yields a mixture of 1,4- and 1,5-regioisomers, which can be difficult to separate.[9]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The introduction of a Cu(I) catalyst dramatically accelerates the reaction, allowing it to proceed at room temperature.[9][10] Critically, the CuAAC reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[9][10] The mechanism is believed to proceed through a copper acetylide intermediate rather than a concerted pericyclic pathway.[9]

Workflow for a Typical CuAAC Reaction

Caption: General experimental workflow for a CuAAC reaction.

Protocol: Synthesis of Methyl 4-(benzyloxy)-1-(phenyl)-1H-1,2,3-triazole-4-carboxylate

This protocol details the reaction between methyl 4-(benzyloxy)-2-butynoate and phenyl azide as a representative example.

Materials:

-

Methyl 4-(benzyloxy)-2-butynoate (1.0 eq)

-

Phenyl azide (1.05 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (0.10 eq)

-

tert-Butanol and Deionized Water (1:1 v/v)

-

Ethyl acetate (EtOAc), Brine

Procedure:

-

Setup: In a round-bottom flask, dissolve methyl 4-(benzyloxy)-2-butynoate (e.g., 204 mg, 1.0 mmol) and phenyl azide (e.g., 125 mg, 1.05 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

-

Catalyst Preparation: In a separate vial, prepare fresh catalyst solutions. Dissolve CuSO₄·5H₂O (12.5 mg, 0.05 mmol) in 0.5 mL of water. In another vial, dissolve sodium ascorbate (19.8 mg, 0.10 mmol) in 0.5 mL of water.

-

Reaction Initiation: To the stirred solution of the alkyne and azide, add the CuSO₄ solution, followed by the sodium ascorbate solution. A color change to yellow/orange is often observed.

-

Reaction: Allow the mixture to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed (typically 2-12 hours).

-

Work-up: Upon completion, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,4-disubstituted triazole product.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

| Parameter | Thermal Cycloaddition | CuAAC Protocol |

| Catalyst | None | Cu(I), generated in situ |

| Temperature | High (e.g., 80-120 °C) | Room Temperature |

| Regioselectivity | Poor (mixture of 1,4 and 1,5) | Excellent (>99:1 for 1,4) |

| Reaction Time | Often > 24 hours | Typically 1-24 hours |

| Functional Groups | Less tolerant | Highly tolerant |

Table 1. Comparison of Thermal and Copper-Catalyzed Azide-Alkyne Cycloadditions.

Reaction with Nitrile Oxides: Synthesis of Isoxazoles

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a highly reliable method for synthesizing isoxazoles.[1] Isoxazole-containing compounds are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[4][6][12]

In Situ Generation of Nitrile Oxides

Nitrile oxides are often unstable and are typically generated in situ immediately prior to or during the cycloaddition. A common method is the dehydration of an aldoxime using a mild oxidant like sodium hypochlorite (bleach) in the presence of a base.

Protocol: Synthesis of Methyl 3-phenyl-5-((benzyloxy)methyl)isoxazole-4-carboxylate

This protocol uses benzaldoxime as the precursor for the nitrile oxide.

Materials:

-

Methyl 4-(benzyloxy)-2-butynoate (1.0 eq)

-

Benzaldoxime (1.1 eq)

-

Sodium hypochlorite solution (~10-15% aqueous solution)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

-

Setup: Dissolve methyl 4-(benzyloxy)-2-butynoate (204 mg, 1.0 mmol) and benzaldoxime (133 mg, 1.1 mmol) in 10 mL of DCM in a round-bottom flask equipped with a stir bar.

-

Nitrile Oxide Generation: Cool the mixture to 0 °C in an ice bath. Add an aqueous solution of sodium hypochlorite (e.g., 5 mL of a 12% solution) dropwise over 15-20 minutes. A mild exotherm may be observed.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir vigorously for 4-16 hours. The biphasic mixture should be stirred efficiently. Monitor the reaction by TLC for the disappearance of the alkyne.

-

Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

-

Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to yield the desired isoxazole.

-

Characterization: Analyze the final product by NMR and mass spectrometry. The regiochemistry is generally controlled by the electronic properties of the alkyne, with the carbon bearing the ester group attacking the oxygen of the nitrile oxide.

Reaction with Sydnones: A Route to Pyrazoles

Sydnones are mesoionic aromatic heterocycles that act as 1,3-dipoles, reacting with alkynes to produce pyrazoles after the extrusion of CO₂.[13] Pyrazoles are another critical heterocyclic motif found in numerous blockbuster drugs, such as Celebrex®.[5]

Regioselectivity and Catalysis

Thermal cycloaddition of sydnones with unsymmetrical alkynes can lead to mixtures of regioisomers.[13] However, similar to the azide-alkyne reaction, copper catalysis has been shown to dramatically improve the regioselectivity, favoring the formation of 1,4-disubstituted pyrazoles.[14] The reaction typically requires heating.

Protocol: Synthesis of Methyl 5-((benzyloxy)methyl)-1,4-diphenyl-1H-pyrazole-3-carboxylate

This protocol describes the thermal cycloaddition with N-phenylsydnone.

Materials:

-

Methyl 4-(benzyloxy)-2-butynoate (1.0 eq)

-

N-Phenylsydnone (1.1 eq)

-

Xylene or Toluene (high-boiling solvent)

Procedure:

-

Setup: In a flask equipped with a reflux condenser, dissolve methyl 4-(benzyloxy)-2-butynoate (204 mg, 1.0 mmol) and N-phenylsydnone (178 mg, 1.1 mmol) in 10 mL of xylene.

-

Reaction: Heat the mixture to reflux (approx. 140 °C) and maintain for 12-24 hours. The reaction proceeds with the extrusion of carbon dioxide, which can be observed as bubbling. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

-

Purification: The crude residue can be directly subjected to flash column chromatography (hexane/ethyl acetate) to isolate the pyrazole product.

-

Characterization: Confirm the structure and regiochemistry of the purified pyrazole using standard analytical techniques.

Applications in Drug Discovery and Chemical Biology

The heterocycles synthesized using methyl 4-(benzyloxy)-2-butynoate as a building block are of significant interest to the pharmaceutical industry.

Caption: Synthetic pathways from the dipolarophile to key heterocycles and their applications.

-

1,2,3-Triazoles: Known for their role as peptide bond isosteres and their ability to engage in hydrogen bonding and dipole interactions. They are found in various approved drugs and clinical candidates.[11]

-

Isoxazoles: Serve as bioisosteres for various functional groups and are present in numerous bioactive compounds, including antibiotics and anti-inflammatory agents.[4][6]

-

Pyrazoles: A cornerstone of medicinal chemistry, found in anti-inflammatory drugs (COX-2 inhibitors), kinase inhibitors for cancer therapy, and drugs targeting the central nervous system.[5][15]

The functional handle on the resulting heterocycles (the de-protected hydroxymethyl group) is particularly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies or for linking the heterocyclic core to other molecules of interest.

References

-

Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2020). MDPI. [Link]

-

1,3-Dipolar cycloaddition. Wikipedia. [Link]

-

Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. [Link]

-

2-Butynoic acid, 4-hydroxy-, methyl ester. Organic Syntheses Procedure. [Link]

-

Trobe, M., & Tanimoto, H. (2014). Regioselective Intramolecular Dipolar Cycloaddition of Azides and Unsymmetrical Alkynes. Journal of the American Chemical Society, 136(32), 11217-11220. [Link]

-

Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2021). The Journal of Organic Chemistry. [Link]

-

1,3-Dipolar cycloaddition of azides with electron-deficient alkynes under mild condition in water. (2010). ResearchGate. [Link]

-

[3 + 2]-Cycloaddition reaction of sydnones with alkynes. (2018). Beilstein Journal of Organic Chemistry. [Link]

-

Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023). Encyclopedia.pub. [Link]

-

Synthesis of Substituted Pyrazoles from Aryl-sydnones. (2023). Bentham Science Publishers. [Link]

-

COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. ResearchGate. [Link]

-

One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone–Alkyne Cycloaddition Reaction. (2014). The Journal of Organic Chemistry. [Link]

-

The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. (2024). Scientiae Radices. [Link]

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Jena Bioscience. [Link]

-

Huisgen and his adventures in a playground of mechanisms and novel reactions. (2020). SciELO. [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). MDPI. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC. [Link]

-

Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. ResearchGate. [Link]

Sources

- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 3. scielo.br [scielo.br]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Click Chemistry [organic-chemistry.org]

- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regioselective Intramolecular Dipolar Cycloaddition of Azides and Unsymmetrical Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sci-rad.com [sci-rad.com]

- 13. BJOC - [3 + 2]-Cycloaddition reaction of sydnones with alkynes [beilstein-journals.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. globalresearchonline.net [globalresearchonline.net]

Protocol for benzylation of methyl 4-hydroxy-2-butynoate

This application note details the protocol for the benzylation of Methyl 4-hydroxy-2-butynoate .

Strategic Analysis: The Chemoselectivity Challenge

The benzylation of Methyl 4-hydroxy-2-butynoate (1) presents a specific chemoselectivity challenge often overlooked in standard "textbook" ether syntheses.

-

Electrophilic Sensitivity (Michael Acceptor): The substrate contains an internal alkyne conjugated to a methyl ester. This motif (

) functions as a Michael acceptor. The use of strong bases (e.g., Sodium Hydride, NaH) generates a "naked" alkoxide which, in addition to the desired-

Polymerization: Via intermolecular Michael addition.

-

Decomposition: Via 1,4-addition or ester hydrolysis.[1]

-

-

Ester Lability: Standard basic conditions (KOH/NaOH) will hydrolyze the methyl ester.

The Solution: To ensure high yield and purity, this protocol utilizes Acid-Catalyzed Benzylation via Benzyl Trichloroacetimidate (BTCA) . This method operates under mild acidic conditions, completely bypassing the risks associated with basic nucleophiles. A secondary, neutral protocol using Silver(I) Oxide is provided for scenarios where metal-mediated halide scavenging is preferred.[1]

Part 1: Primary Protocol (Acid-Catalyzed)

Method: Benzyl Trichloroacetimidate (BTCA) with Triflic Acid Catalyst. Best For: High-value synthesis, scale-up, and preventing side-reactions.[1]

Reagents & Materials

| Reagent | Equiv.[2][3][4][5][6][7][8] | Role | CAS No. |

| Methyl 4-hydroxy-2-butynoate | 1.0 | Substrate | 114916-23-9 |

| Benzyl 2,2,2-trichloroacetimidate | 1.2 - 1.5 | Benzyl Donor | 81927-55-1 |

| Trifluoromethanesulfonic acid (TfOH) | 0.05 (5 mol%) | Catalyst | 1493-13-6 |

| Dichloromethane (DCM) | Solvent | Anhydrous (0.2 M) | 75-09-2 |

| Cyclohexane | Co-solvent | Precipitates byproduct | 110-82-7 |

Step-by-Step Procedure

1. Preparation:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolve Methyl 4-hydroxy-2-butynoate (1.0 equiv) in a 2:1 mixture of anhydrous Cyclohexane:DCM (Total concentration ~0.2 M).

-

Note: The cyclohexane co-solvent helps precipitate the trichloroacetamide byproduct later.

-

2. Activation:

-

Add Benzyl 2,2,2-trichloroacetimidate (1.2 equiv) to the solution.[1]

-

Cool the mixture to 0 °C using an ice bath.

3. Catalysis:

-

Add Triflic Acid (TfOH) (0.05 equiv) dropwise.

-

Alternative:TMSOTf (0.05 equiv) can be used if TfOH is unavailable.

-

-

Allow the reaction to warm to Room Temperature (20–25 °C) and stir for 2–4 hours .

4. Monitoring:

-

Monitor via TLC (Hexane:EtOAc 4:1). The product (benzyl ether) will be less polar than the starting alcohol.

-

Endpoint: Disappearance of the starting alcohol spot (

).

5. Workup:

-

The reaction produces 2,2,2-trichloroacetamide as a byproduct, which often precipitates as a white solid in the cyclohexane mixture.[1]

-

Filter the reaction mixture through a pad of Celite to remove the precipitate.

-

Wash the filtrate with saturated aqueous NaHCO₃ (1x) and Brine (1x).

-

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

6. Purification:

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of 0%

10% Ethyl Acetate in Hexanes. -

Yield Expectation: 85–95%.

Part 2: Alternative Protocol (Neutral Conditions)

Method: Silver(I) Oxide (

Reagents & Materials

| Reagent | Equiv.[2][3][4][5][6][7][8] | Role |

| Methyl 4-hydroxy-2-butynoate | 1.0 | Substrate |

| Benzyl Bromide (BnBr) | 1.5 | Alkylating Agent |

| Silver(I) Oxide (Ag₂O) | 1.5 - 2.0 | Acid Scavenger/Activator |

| DCM or Ethyl Acetate | Solvent | Anhydrous |

Step-by-Step Procedure

-

Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M).

-

Addition: Add Benzyl Bromide (1.5 equiv) followed by solid Silver(I) Oxide (1.5 equiv).

-

Reaction: Wrap the flask in aluminum foil (exclude light) and stir vigorously at Room Temperature for 12–24 hours .

-

Note:

reactions are heterogeneous and surface-area dependent. Vigorous stirring is critical.

-

-

Workup: Filter the grey/black suspension through Celite. Concentrate the filtrate.

-

Purification: Chromatography as described in Method 1.

Part 3: Reaction Logic & Pathway Visualization

The following diagram illustrates the mechanistic divergence between the recommended Acid-Catalyzed path and the risky Base-Mediated path.

Figure 1: Decision logic highlighting the risk of Michael addition with strong bases versus the safety of the acid-catalyzed imidate route.

Part 4: Quality Control & Validation

Verify the synthesis using

| Moiety | Chemical Shift ( | Multiplicity | Interpretation |

| Aromatic Ring | 7.25 – 7.40 | Multiplet (5H) | Confirms Benzyl incorporation. |

| Benzylic | ~4.60 | Singlet (2H) | |

| Propargylic | ~4.30 | Singlet (2H) | Shifted downfield due to ether formation. |

| Methyl Ester | ~3.78 | Singlet (3H) | Confirms Ester is intact (not hydrolyzed). |

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| Low Yield / Polymer | Used NaH or strong base. | Switch to Method 1 (BTCA) immediately. |

| Incomplete Reaction (Method 1) | TfOH catalyst deactivated by moisture. | Ensure strictly anhydrous conditions; use fresh catalyst. |

| Incomplete Reaction (Method 2) | Add catalytic Potassium Iodide (KI) or sonicate briefly. | |

| New Spot at Baseline | Ester hydrolysis (Acid). | Reaction time too long or acid conc. too high. Quench with |

References

-

Eckenberg, P., et al. (1993).[1] "A Useful Application of Benzyl Trichloroacetimidate for the Benzylation of Alcohols." Tetrahedron Letters, 49(10), 1619-1624.[1]

- Foundational text establishing BTCA for base-sensitive substr

-

Wessel, H. P., et al. (1985).[1] "Benzyl Trichloroacetimidate."[7][8] Organic Syntheses, 10, 100.[1]

- Authoritative procedure for preparing the reagent if commercial sources are unavailable.

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- General reference for stability of benzyl ethers and esters.

-

Paquette, L. A. (2004). Encyclopedia of Reagents for Organic Synthesis. "Silver(I) Oxide."

- Reference for the neutral Ag2O protocol.

Sources

- 1. CN106946822A - A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl Esters [organic-chemistry.org]

- 6. Methyl 4-benzyloxy-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. rsc.org [rsc.org]

Application Note: Strategic Utilization of Methyl 4-(benzyloxy)-2-butynoate in C-Nucleoside Scaffolding

[1][2]

Executive Summary

Methyl 4-(benzyloxy)-2-butynoate (M4BB) serves as a bifunctional electrophilic linchpin in the synthesis of C-nucleosides—a class of hydrolytically stable nucleoside analogs vital for antiviral and anticancer drug development (e.g., Remdesivir, Formycin).[1] Unlike N-nucleosides, C-nucleosides possess a carbon-carbon glycosidic bond, rendering them resistant to enzymatic cleavage by nucleoside phosphorylases.[1]

This guide details the use of M4BB as a dipolarophile and Michael acceptor to construct heterocyclic bases (pyrazoles, pyrimidines, isoxazoles) directly attached to the ribose sugar. The benzyloxy moiety acts as a robust, lipophilic protecting group for the hydroxymethyl functionality, which can be unveiled late-stage to mimic natural nucleoside architecture.

Chemical Logic & Mechanistic Insight

The Reagent Profile[3][4][5]

-

Structural Advantages:

- -Unsaturated Ester: Activates the triple bond for nucleophilic attack and [3+2] cycloadditions; directs regioselectivity.

-

Benzyloxy Group: Provides steric bulk to influence facial selectivity and protects the eventual exocyclic hydroxyl group (often required for kinase recognition or solubility).[2]

Strategic Pathways

M4BB is primarily employed in two synthetic pathways:

-